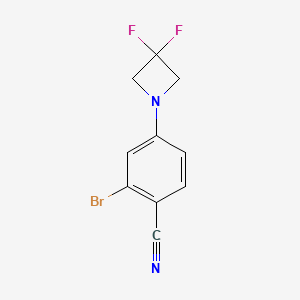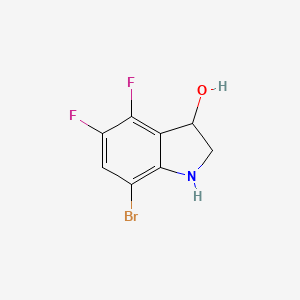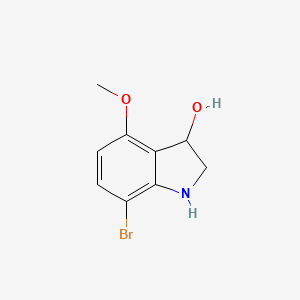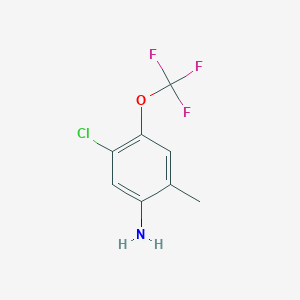
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Vue d'ensemble
Description
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, also known as 5-CMTFA, is an organic compound with the CAS Number: 1706461-21-3 . It has a molecular weight of 225.6 and is a highly reactive compound, making it a useful tool for researchers in many fields.
Synthesis Analysis
The synthesis of similar compounds like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline has been explored. This process involves high pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether.Molecular Structure Analysis
The InChI Code of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is 1S/C8H7ClF3NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3 .Chemical Reactions Analysis
5-CMTFA is a highly reactive compound, making it a useful tool for researchers in many fields. It has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens derivatives of 3-(quinolin-3-yl)acrylates series of novel Shiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
5-CMTFA is a solid at ambient temperature . It has a boiling point of 247.8±35.0 °C (Predicted) and a density of 1.407±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Process : The synthesis of similar compounds like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline has been explored. This process involves high pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether. This method is noted for its high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Liquid Crystalline Properties : Studies on derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which include 4-trifluoromethyl and 4-trifluoromethoxy derivatives, have revealed stable smectic B and A phases. These derivatives exhibit significant liquid crystalline properties, including high orientational order in some phases (S. Miyajima et al., 1995).
Insecticide Synthesis : 3-chloro-4-[1,1,2-trifluoro2-(trifluoromethoxy)-ethoxy]aniline has been used in the synthesis of the insecticide Novaluron. This process involves a series of reactions starting from 2-chloro-4-nitrophenol, leading to the final product with an overall yield of 68.9% (Wen Zi-qiang, 2008).
Agrochemical Intermediate Synthesis : The compound has been used in creating important agrochemical intermediates, such as 2,6-dibromo-4-trifluoromethoxy aniline. An improved synthesis process for this compound has been described, with a high yield of 97% and product purity over 99.5% (Ding Zhi-yuan, 2011).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : A user-friendly protocol for the synthesis of these derivatives has been reported, which is vital for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. The process involves using Togni reagent II and cesium carbonate in chloroform (Pengju Feng & Ming‐Yu Ngai, 2016).
Electronic and Molecular Properties
Vibrational Analysis : Studies on similar molecules like 4-chloro-3-(trifluoromethyl)aniline have focused on their vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies help in understanding the effects of substituents on the molecular structure and vibrational spectra (B. Revathi et al., 2017).
Chemical Reactivity Studies : The fluorescence quenching of boronic acid derivatives by aniline has been studied, which is crucial for understanding the chemical reactivity and interactions of such compounds (H. S. Geethanjali et al., 2015).
Conformational Studies : For compounds like η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, conformational studies in solid state and solution have been conducted, revealing interesting aspects about the orientation of substituent groups (F. Rose-munch et al., 1994).
Propriétés
IUPAC Name |
5-chloro-2-methyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGAQIPPBQTOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



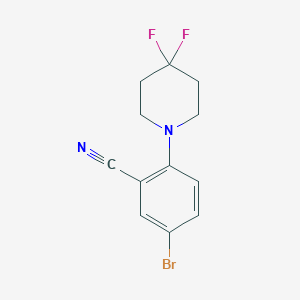
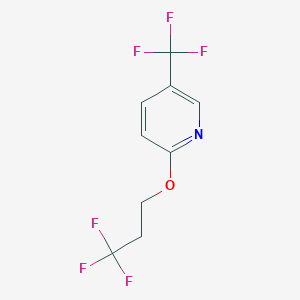
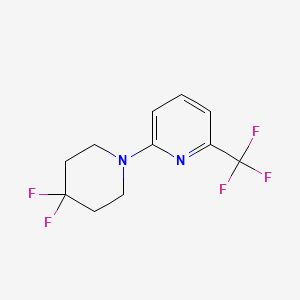
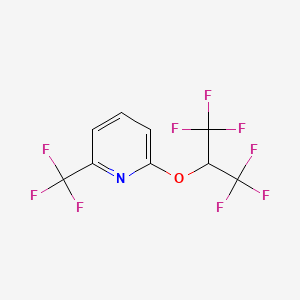
![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)
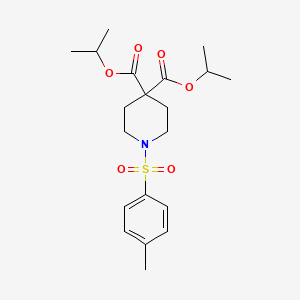
amino]acetic acid](/img/structure/B1406280.png)
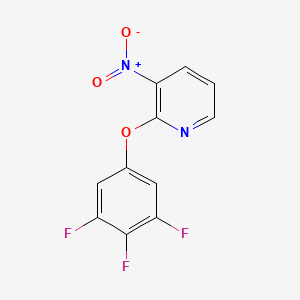
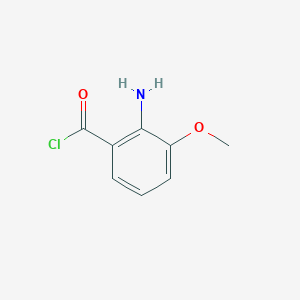
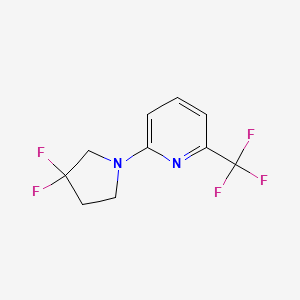
![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406284.png)
